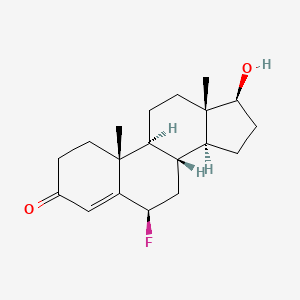
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one is a synthetic steroid compound that belongs to the class of androstanoids It is characterized by the presence of a fluorine atom at the 6-alpha position and a hydroxyl group at the 17-alpha position on the androst-4-en-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6|A-fluoro-17|A-hydroxyandrost-4-en-3-one typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the fluorination of a suitable steroid intermediate at the 6-alpha position, followed by the introduction of a hydroxyl group at the 17-alpha position. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the hydroxylation step may require reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-alpha position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the double bond in the androst-4-en-3-one backbone.
Substitution: The fluorine atom at the 6-alpha position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying steroid chemistry and developing new synthetic methodologies.
Biology: The compound serves as a tool for investigating the biological roles of fluorinated steroids and their interactions with cellular receptors.
Medicine: Research explores its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy.
Industry: The compound is utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mécanisme D'action
The mechanism of action of 6|A-fluoro-17|A-hydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. The fluorine atom at the 6-alpha position enhances the compound’s binding affinity and selectivity for these receptors, leading to modulation of gene expression and subsequent physiological effects. The hydroxyl group at the 17-alpha position also plays a crucial role in its activity by influencing the compound’s metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2alpha-fluoro-17beta-hydroxyandrost-4-en-3-one: Another fluorinated steroid with a fluorine atom at the 2-alpha position.
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione: A fluorinated steroid with additional hydroxyl and ketone groups.
Uniqueness
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-alpha position and the hydroxyl group at the 17-alpha position differentiates it from other fluorinated steroids, leading to unique interactions with molecular targets and potential therapeutic applications.
Propriétés
Numéro CAS |
1852-58-0 |
|---|---|
Formule moléculaire |
C19H27FO2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(6R,8R,9S,10R,13S,14S,17S)-6-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H27FO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16+,17-,18+,19-/m0/s1 |
Clé InChI |
GGQPTOITOZXLBE-ZVBLRVHNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=CC(=O)CC[C@]34C)F |
SMILES canonique |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















